molecular formula C10H10N2O2S B334383 ethyl N-(1,3-benzothiazol-2-yl)carbamate

ethyl N-(1,3-benzothiazol-2-yl)carbamate

Cat. No.: B334383
M. Wt: 222.27 g/mol
InChI Key: VBEIBBOLUSEKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(1,3-benzothiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

One of the primary applications of ethyl N-(1,3-benzothiazol-2-yl)carbamate is its antibacterial activity. Research indicates that compounds within this class exhibit significant inhibition of bacterial type II topoisomerases, which are essential enzymes for bacterial DNA replication and maintenance.

  • Mechanism of Action : By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts bacterial cell division and DNA replication processes. This mechanism provides a basis for developing new antibiotics that are particularly effective against Gram-positive and Gram-negative bacteria, including resistant strains commonly found in hospital settings .
  • Case Studies : In a study involving various bacterial strains, this compound demonstrated effective antibacterial action against Staphylococcus aureus and Escherichia coli. The compound's pharmacokinetic profile supports its potential for intravenous administration, which is crucial for treating severe infections .

Pharmaceutical Formulations

The compound has been explored for its utility in pharmaceutical formulations due to its favorable solubility and bioavailability profiles.

  • Formulation Benefits : this compound exhibits enhanced solubility at physiological pH levels, making it suitable for intravenous formulations. This characteristic is particularly advantageous for patients requiring rapid therapeutic effects .
  • Research Findings : Studies have shown that formulations incorporating this compound can achieve effective plasma concentrations with both intravenous and oral administration routes. This flexibility allows for tailored treatment regimens based on patient needs .

Biochemical Assays and Fluorochrome Applications

This compound also finds application in biochemical assays as a fluorochrome.

  • Fluorescent Properties : The compound can be utilized in fluorescence-based assays due to its ability to emit light upon excitation. This property is beneficial for various biological assays that require sensitive detection methods .
  • Case Studies : In experimental setups involving cellular imaging and tracking of biological processes, this compound has been employed as a marker to visualize cellular activities effectively. Its compatibility with other fluorescent dyes enhances the versatility of experimental designs .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has potential applications in agriculture.

  • Pesticidal Properties : Compounds derived from benzothiazole structures have been studied for their pesticidal properties. This compound may contribute to developing safer and more effective agricultural chemicals aimed at pest control while minimizing environmental impact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(1,3-benzothiazol-2-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzothiazolyl carbamates typically involves coupling reactions between activated carbamate precursors and 2-aminobenzothiazole derivatives. For example, in analogous compounds like tert-butyl derivatives, single-crystal X-ray diffraction (SC-XRD) confirmed the use of carbamoyl chloride intermediates and base catalysts (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) at low temperatures (113 K) to stabilize reactive intermediates . Reaction optimization should focus on controlling steric hindrance from substituents (e.g., dipropyl groups) and monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Yield improvements (e.g., >70%) are achievable by adjusting stoichiometry and reflux times (e.g., 12–24 hours).

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • SC-XRD : Provides precise bond lengths (e.g., C–S bonds: ~1.71 Å) and angles (e.g., C–N–C: ~117°), with R factors <0.06 indicating high data accuracy .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can resolve aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyls (δ 155–160 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 265.0812 for C10_{10}H10_{10}N2_2O2_2S).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations and AI-driven simulations (e.g., COMSOL Multiphysics) can model transition states and reaction pathways. For example, optimizing reaction coordinates for nucleophilic substitution at the carbamate carbonyl requires evaluating electron density maps and Fukui indices to identify reactive sites . Virtual screening of solvents (e.g., dielectric constant effects) and catalysts (e.g., Lewis acids) reduces experimental trial-and-error.

Q. What strategies resolve contradictions in reported biological activity data for benzothiazolyl carbamate derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Researchers should:

  • Standardize Protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times.
  • Cross-Validate Data : Combine orthogonal assays (e.g., enzymatic inhibition and in vivo models) to confirm mechanisms.
  • Meta-Analysis : Compare datasets across pressure (30–70 bar) and temperature (25–37°C) ranges to identify trends .

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : A 2k^k factorial design evaluates factors like temperature (X1_1), catalyst concentration (X2_2), and solvent polarity (X3_3). For example:

FactorLow Level (-1)High Level (+1)
Temperature25°C60°C
Catalyst (mol%)5%15%
SolventDCMTHF
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions (e.g., X1_1×X2_2). This approach minimizes resource consumption while maximizing yield .

Q. What mechanistic insights can be derived from crystallographic data for benzothiazolyl carbamates?

  • Methodological Answer : SC-XRD reveals intramolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the carbamate moiety. For example, torsion angles (e.g., C–N–C–O: ~120°) indicate planar geometry, favoring π-π stacking in solid-state packing . These insights guide solvent selection (e.g., polar aprotic solvents to mimic crystal lattice interactions) and predict solubility profiles.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl N-(1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

VBEIBBOLUSEKTP-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CCOC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.